molecular formula C15H22N2O3 B1372241 tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate CAS No. 862874-75-7

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B1372241
CAS No.: 862874-75-7
M. Wt: 278.35 g/mol
InChI Key: RYWQNZFJMSYAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H22N2O3. It is a derivative of pyrrolidine and is characterized by the presence of an aminophenoxy group attached to the pyrrolidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminophenol. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
  • tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of an aminophenoxy group, leading to different chemical reactivity and biological activity.
  • tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, which affects its binding affinity and stability.
  • tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate: Contains an azetidine ring, which is smaller and more strained compared to the pyrrolidine ring, leading to different chemical properties.

Conclusion

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry. The compound’s synthesis, reactivity, and applications highlight its importance in advancing scientific knowledge and technological development.

Biological Activity

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral organic compound with notable biological activities. This article explores its structure, synthesis, biological properties, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H22N2O3. The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminophenoxy moiety, which contributes to its unique properties and biological activities. The stereochemistry of the compound is significant for its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminophenol. This reaction is facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized for maximum yield and purity.

Biological Activities

The compound exhibits several biological activities, which are summarized below:

1. Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant capabilities. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems.

2. Anticancer Activity

Studies have shown that derivatives of aminophenoxy compounds can inhibit cancer cell proliferation through various mechanisms. The potential anticancer effects of this compound are attributed to its ability to interact with specific cellular pathways involved in tumor growth .

3. Neuroprotective Effects

Certain pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound may have neuroprotective properties. This activity could be beneficial in treating neurodegenerative diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The structural stability provided by the pyrrolidine ring enhances binding affinity to these targets.

Case Study 1: Inhibition of Influenza Virus Neuraminidase

In a study focused on influenza virus neuraminidase inhibitors, pyrrolidine derivatives were identified as potent inhibitors. The interaction between the compound's amino groups and the enzyme's active site was crucial for its inhibitory activity, demonstrating the potential of similar compounds in antiviral applications .

Case Study 2: Anticancer Screening

A screening of various aminophenoxy derivatives, including this compound, revealed significant anticancer activity against multiple cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes the biological activities and properties of selected related compounds:

Compound NameStructure FeaturesBiological Activity
4-Aminophenol Simple phenolic structureAnalgesic properties
N-(4-Aminophenyl)acetamide Acetamide derivativeAnti-inflammatory properties
Pyrrolidine derivatives Varied substitutions on the pyrrolidine ringNeuroprotective effects
This compound Chiral structure with unique functionalitiesAntioxidant, anticancer, neuroprotective

Properties

IUPAC Name

tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWQNZFJMSYAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655142
Record name tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862874-75-7
Record name tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.